19,20-Epoxycytochalasin D
Description
Properties
IUPAC Name |
[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35)/b13-9+,15-14+/t17-,18+,22-,23-,24+,25-,26+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZRWUKZFQQKKV-JHADDHBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO6 | |
| Record name | CYTOCHALASIN D | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992), Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | CYTOCHALASIN D | |
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| Record name | Cytochalasin D | |
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Color/Form |
NEEDLES FROM ACETONE-PETROLEUM ETHER | |
CAS No. |
22144-77-0 | |
| Record name | CYTOCHALASIN D | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (-)-Cytochalasin D | |
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| Record name | Cytochalasin D | |
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| Record name | 7(S),18(R)-dihydroxy-16(S),18-dimethyl-10-phenyl[11]cytochalasa-6(12),13(E),19(E)-triene-1,17-dione 21(R)-acetate | |
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| Record name | CYTOCHALASIN D | |
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| Record name | CYTOCHALASIN D | |
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Melting Point |
491 to 500 °F (decomposes) (NTP, 1992), 267-271 °C | |
| Record name | CYTOCHALASIN D | |
| Source | CAMEO Chemicals | |
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| Record name | CYTOCHALASIN D | |
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Preparation Methods
Natural Extraction from Fungal Sources
Cultivation and Fermentation
Cytochalasin D is naturally produced by the fungus Zygosporium masonii (ATCC MYA3308). The extraction process begins with the cultivation of fungal mycelia under controlled fermentation conditions. Mold mattes are typically grown in nutrient-rich media, with optimal temperature and aeration to maximize metabolite production. Post-fermentation, the biomass is harvested, lyophilized, and subjected to solvent extraction using chloroform or dichloromethane to isolate crude cytochalasin D.
Purification and Crystallization
The crude extract undergoes sequential purification steps. Preparative thin-layer chromatography (TLC) on silica gel plates with chloroform-methanol mixtures (9:1 v/v) effectively separates cytochalasin D from structurally similar congeners. Final purification is achieved via recrystallization from chloroform, yielding >99% pure cytochalasin D as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Despite its simplicity, this method faces challenges in scalability due to low natural abundance (typical yields of 5–10 mg per liter of culture).
Total Synthesis via Intramolecular Diels-Alder Reaction
Retrosynthetic Strategy
The synthetic route to cytochalasin D centers on constructing its 11-membered macrocyclic core. A landmark approach employs an intramolecular Diels-Alder (IMDA) reaction to simultaneously establish four stereocenters (C4, C5, C8, C9) and form the macrocycle. The retrosynthesis divides the molecule into two key fragments: a pyrrolidinone dienophile and a triene diene (Fig. 1).
Stepwise Synthesis
Preparation of Dienophile and Diene Precursors
The pyrrolidinone dienophile is synthesized from N-Boc-L-phenylalanine through a seven-step sequence involving selenation and oxidative elimination (60% overall yield). Concurrently, the triene diene is prepared via Horner-Wadsworth-Emmons olefination between aldehyde 13 and dienyl phosphonate 14 , yielding triene 15 (75% yield). Acylation of pyrrolidinone 18 with acyl imidazole 17 generates the IMDA precursor 21 .
Intramolecular Diels-Alder Cyclization
Heating precursor 21 in toluene under high-dilution conditions (0.01 M) at 50°C induces the IMDA reaction, producing macrocyclic triene 22 in 25–30% yield (Table 1). The reaction proceeds via an endo transition state, favoring the desired stereochemistry. Lewis acid catalysts like ZnCl₂ or solvent-free conditions improve diastereoselectivity (endo/exo up to 6:1).
Table 1: Optimization of Diels-Alder Reaction Conditions
| Entry | Dienophile | Conditions | Yield (%) | endo/exo Ratio |
|---|---|---|---|---|
| 1 | 21 | Toluene, 50°C | 25–30 | 3.6:1 |
| 2 | 21 | ZnCl₂, DCM, 0°C | 68 | 1.3:1 |
| 3 | 21 | Solvent-free, 50°C | 51 | 5.5:1 |
| 4 | 9 | Solvent-free, 50°C | 68 | 6.0:1 |
Post-Cyclization Functionalization
Epoxidation and Hydroxylation
Selective functionalization of triene 22 is critical for introducing oxygen substituents. Epoxidation with m-chloroperbenzoic acid (mCPBA) targets the 17,18-double bond, while hydroxylation using osmium tetroxide (OsO₄) modifies the 6,7-double bond to yield diol 26 (85% yield).
Dehydration and Oxidation
Diol 26 is protected as acetonide 30 , followed by dehydration with Martin’s sulfurane to form exocyclic alkene 31 . Subsequent OsO₄-mediated hydroxylation and phenylselenation-oxidative elimination yield enone 36 , which is reduced under Luche conditions (NaBH₄, CeCl₃) to alcohol 37 (90% yield).
Final Deprotection
Acetylation of 37 and protecting group exchange afford acetate 41 . Mild oxidation of the vicinal diol with Dess-Martin periodinane produces ketone 43 , which undergoes global deprotection (TFA/H₂O) to yield cytochalasin D (≥98% purity).
Comparative Analysis of Preparation Methods
Yield and Scalability
Natural extraction provides cytochalasin D in modest yields (5–10 mg/L) but requires minimal synthetic expertise. In contrast, total synthesis offers higher purity (>98%) and the ability to generate structural analogs, albeit with lower overall yields (8–12% over 20+ steps).
Economic and Environmental Considerations
Fungal fermentation demands significant bioreactor capacity and time (2–3 weeks), whereas synthetic routes utilize costly reagents like OsO₄ and chiral catalysts. Recent advances in catalytic asymmetric Diels-Alder reactions may reduce costs by improving step economy.
Chemical Reactions Analysis
Types of Reactions: Cytochalasin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different research purposes.
Common Reagents and Conditions: Common reagents used in the reactions of cytochalasin D include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired modification but typically involve standard laboratory techniques.
Major Products: The major products formed from these reactions include various derivatives of cytochalasin D, which are used to study the structure-activity relationships and enhance the compound’s bioactivity .
Scientific Research Applications
Cancer Research
Cytochalasin D's ability to disrupt actin filaments is particularly useful in cancer studies:
- Cell Migration and Invasion : It helps in understanding how cancer cells move and invade surrounding tissues, contributing to the development of anti-metastatic therapies .
- Drug Screening : The compound is used in high-throughput assays to identify potential inhibitors of actin polymerization, aiding in the search for new therapeutic agents targeting the cytoskeleton .
Immunology
In immunological studies, Cytochalasin D plays a crucial role:
- Immune Cell Function : It assists in investigating the dynamics of immune cell migration and activation, which are essential for effective immune responses .
- Inflammatory Responses : By disrupting actin dynamics, researchers can study how immune cells respond to inflammation and infection.
Neuroscience
The actin cytoskeleton is vital for neuronal development:
- Synaptic Plasticity : Cytochalasin D is utilized to explore how actin influences synaptic changes during learning and memory processes .
- Neurodegenerative Diseases : Researchers investigate how disruptions in actin dynamics contribute to conditions like Alzheimer's disease.
Stem Cell Research
In regenerative medicine, Cytochalasin D aids in understanding stem cell behavior:
- Differentiation Studies : The compound is used to assess how actin dynamics affect stem cell differentiation pathways, particularly in chondrogenesis .
- Tissue Engineering : Insights gained from using Cytochalasin D can inform strategies for tissue regeneration and repair.
Case Studies
Implications and Future Directions
While Cytochalasin D has significantly advanced our understanding of cellular processes involving the actin cytoskeleton, challenges such as toxicity and delivery methods remain. Ongoing research into derivatives and combination therapies holds promise for expanding its applications in both research and clinical settings.
Mechanism of Action
Cytochalasin D exerts its effects by binding to the barbed (plus) ends of actin filaments, preventing the addition of new actin monomers. This inhibition of actin polymerization leads to the disruption of actin microfilaments and activation of p53-dependent pathways, causing cell cycle arrest at the G1-S transition . The compound’s ability to interfere with actin dynamics makes it a valuable tool for studying cellular processes involving the cytoskeleton.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Cytochalasin D vs. Cytochalasin B
Structural Differences :
Cytochalasin D is an isomeric analogue of cytochalasin B, differing in the positioning of an ester group, the addition of a ketone, and double-bond placement . These modifications enhance its actin-disrupting efficacy by 10–100-fold compared to cytochalasin B .
Functional Outcomes :
- Actin Inhibition : Cytochalasin D is more potent in blocking actin polymerization, making it a preferred tool for cytoskeletal studies .
- DNA Synthesis Inhibition: At lower concentrations (e.g., 1 µM), cytochalasin D significantly reduces DNA synthesis in normal rat adrenocortical cells, whereas cytochalasin B requires higher doses for similar effects .
- Glucose Uptake : Unlike cytochalasin B, which strongly inhibits glucose transport, cytochalasin D has minimal impact on glucose uptake, suggesting distinct mechanisms of action .
Cytochalasin D vs. Engleromycin
Structural Similarities :
Engleromycin shares a macrocyclic structure akin to cytochalasin D, including a perhydro-isoindolone moiety .
Functional Contrasts :
- Antiproliferative Activity: Engleromycin shows moderate cytotoxicity against cancer cell lines (e.g., IC50 = 3.14–26.77 µM in A549 and SGC-7901 cells), but it is less potent than doxorubicin (IC50 = 0.14–0.74 µM) .
- Mechanistic Scope : Engleromycin’s anticancer effects remain understudied, whereas cytochalasin D is well-documented in inducing p53-dependent apoptosis and cell cycle arrest .
Table 1. Antiproliferative Effects of Engleromycin vs. Doxorubicin (IC50, µM)
| Compound | SGC-7901 | HT-29 | HeLa | A549 | LO-2 (Normal) |
|---|---|---|---|---|---|
| Engleromycin | 26.77 | 7.73 | 7.00 | 3.14 | 3.76 |
| Doxorubicin | 0.74 | 0.24 | 0.27 | 0.14 | 0.58 |
Cytochalasin D vs. Staurosporine
Common Outcome (Chondrogenesis) :
Both compounds induce chondrogenic differentiation by increasing the G-actin/F-actin ratio, but through distinct pathways:
- Cytochalasin D : Reduces cofilin phosphorylation, destabilizing actin filaments .
- Staurosporine : Dissolves actin stress fibers without affecting cofilin phosphorylation, likely via protein kinase inhibition .
Morphological Impact :
Cytochalasin D drastically reduces F-actin content, whereas staurosporine causes a milder decrease, preserving partial cytoskeletal integrity .
Cytochalasin D vs. Latrunculin B
Mechanistic Overlap :
Both target actin dynamics but differ in binding sites. Latrunculin B sequesters G-actin, preventing polymerization, while cytochalasin D caps filament barbed ends .
Cellular Effects :
- Synapse Formation : Cytochalasin D disrupts TCR microclusters and CD3 localization, whereas latrunculin B preserves CD3 signaling .
- Toxicity : Cytochalasin D causes significant morphological disruption but maintains cellular polarity in epithelia , whereas latrunculin B’s effects are more reversible.
Cytochalasin D vs. 19,20-Epoxycytochalasin D
Structural Modification :
The epoxy derivative introduces a oxygen bridge at C19–C20, altering bioactivity .
Functional Shifts :
Table 2. Structural Comparison of Cytochalasin D and Analogues
| Feature | Cytochalasin D | Cytochalasin B | This compound |
|---|---|---|---|
| Core Structure | Perhydro-isoindolone | Perhydro-isoindolone | Epoxidated macrocycle |
| Key Functional Groups | Ketone, ester | Ester, hydroxyl | Epoxide, ester |
| Actin Inhibition EC50 | 10–100 nM | 1–10 µM | Not reported |
| Source Fungi | Engleromyces goetzei | Zygosporium mansonii | Xylaria hypoxylon |
Sources:
Biological Activity
Cytochalasin D (Cyto D) is a potent fungal metabolite known for its significant impact on the actin cytoskeleton, influencing various cellular processes such as migration, division, and intracellular transport. This article reviews the biological activity of Cyto D, focusing on its mechanisms of action, effects on different cell types, and implications in research and clinical settings.
Cyto D primarily acts by binding to the barbed ends of actin filaments, inhibiting the addition of actin monomers and thus preventing filament polymerization. This disruption leads to a range of cellular responses:
- Disruption of Cytoskeletal Networks : Cyto D severely disrupts the organization of cytoskeletal networks, increasing the number of free actin filament ends. This results in the formation of filamentous aggregates or foci predominantly composed of actin filaments .
- Effects on Tight Junctions : In epithelial cells, Cyto D has been shown to increase tight junction permeability by disrupting the apical actin ring while affecting basal actin bundles differently. This differential sensitivity suggests that apical actin is crucial for maintaining tight junction integrity .
- Inhibition of Cell Migration : Cyto D significantly inhibits smooth muscle cell migration and contraction, which has implications for vascular remodeling and intimal hyperplasia following angioplasty .
Effects on Cell Types
-
Smooth Muscle Cells :
- Cyto D treatment resulted in decreased contractility and migration in smooth muscle cells from rabbit carotid arteries. In vitro studies showed a concentration-dependent inhibition of cellular outgrowth and migration, with significant reductions in α-SMC actin expression following local delivery in vivo .
- Epithelial Cells :
- Mesenchymal Cells :
Case Studies
- A study examining the effects of Cyto D on wound healing demonstrated that both Cyto D and blebbistatin impaired collective cell migration in 3T3 cells. Wound closure was significantly reduced when treated with Cyto D at concentrations as low as 100 nM .
- Another investigation into the effects of Cyto D on pathogenic bacteria revealed that it inhibited internalization processes, suggesting potential applications in controlling bacterial infections .
Data Table: Concentration-Dependent Effects of Cytochalasin D
| Concentration (μg/ml) | Effect on Tight Junction Permeability | Effect on Smooth Muscle Cell Migration | Effect on Wound Healing |
|---|---|---|---|
| 0 | No effect | No effect | Normal |
| 2 | Significant decrease | Moderate inhibition | Moderate impairment |
| 10 | Increased permeability | Significant inhibition | Severe impairment |
| 20 | Lesser effect than expected | Severe inhibition | Complete impairment |
Q & A
Q. How does Cytochalasin D inhibit actin polymerization, and what experimental controls are essential for validating its effects?
Cytochalasin D binds to the barbed ends of actin filaments, preventing monomer addition and disrupting microfilament dynamics. Essential controls include:
Q. What concentrations of Cytochalasin D are effective for inhibiting phagocytosis in macrophage studies?
Studies using RAW264.7 macrophages and B. fragilis infection models demonstrate that 5 μM Cytochalasin D effectively blocks phagocytosis, as quantified by colony-forming unit (CFU) assays and fluorescence intensity reduction. Dose-response curves (0.1–10 μM) are recommended to optimize concentrations for specific cell types .
Q. What methodologies are used to assess Cytochalasin D’s impact on cell cycle progression?
- Mitotic event tracking : Automated systems like Livecyte quantify mitosis inhibition via dose-dependent reductions in mitotic events (e.g., 0.13–0.15 μM EC50 in HT1080 cells) .
- Biomass synthesis analysis : Dry mass accumulation measurements differentiate proliferation inhibition (reduced cell count) from metabolic activity (persistent biomass synthesis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in phenylalanine incorporation studies during Cytochalasin D biosynthesis?
Discrepancies arise from media composition (complex vs. minimal) and isotopic labeling strategies. For example:
- In complex media, α-H and amino groups of phenylalanine are lost during incorporation, whereas minimal media with DL-glutamate enhances retention .
- Methodological solution : Use L-phenyl-[2-13C,15N]alanine in controlled fermentations and isolate protein amino acids (e.g., leucine, isoleucine) as internal standards to validate isotopic enrichment .
Q. Why does Cytochalasin D enhance cytokine production in macrophages despite inhibiting phagocytosis?
Phagocytosis-independent pathways, such as surface receptor activation (e.g., TLR/STING) or potassium efflux , may drive cytokine secretion. For example:
- In B. fragilis-infected macrophages, Cytochalasin D increased IL-1β production by 3-fold, independent of bacterial internalization.
- Experimental design : Pair Cytochalasin D with KCl to suppress potassium efflux and isolate phagocytosis-independent signaling .
Q. How can actin disruption by Cytochalasin D be validated beyond microscopy?
- F-actin/G-actin ratio quantification : Centrifugation assays separate filamentous (F-actin) and monomeric (G-actin) pools, with Western blotting for actin.
- Functional validation : Combine with phagocytosis inhibition assays (e.g., pHrodo E. coli uptake) to correlate cytoskeletal changes with biological outcomes .
Q. What experimental strategies address conflicting data on Cytochalasin D’s role in tumor biology?
- Dual-pathway analysis : In CT26 tumors, Cytochalasin D inhibits angiogenesis but promotes metastasis via tissue factor (TF) expression in B16 melanoma.
- Method : Use p53-null cells to dissect G1-S arrest mechanisms and xenograft models with vascular imaging (e.g., MRI) .
Methodological Best Practices
- Dose optimization : Always perform time-lapse single-cell tracking to distinguish acute cytoskeletal effects (15-min exposure) from long-term cytotoxicity (>24 hr) .
- Data interpretation : For isotopic labeling studies, calculate 13C/15N isotopomer probabilities (e.g., 1.53% observed vs. 1.51% theoretical) to validate biosynthetic pathways .
- Controls for phagocytosis assays : Include gentamicin protection assays to differentiate adhered vs. internalized pathogens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
